molecular formula C15H12ClN3O2S B2953403 N'-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide CAS No. 851979-33-4

N'-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide

Cat. No.: B2953403
CAS No.: 851979-33-4
M. Wt: 333.79
InChI Key: NABUNDXYTRHZKO-UHFFFAOYSA-N
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Description

N’-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide is a chemical compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide typically involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with 2-methoxybenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of automated systems for the addition of reagents and monitoring of reaction progress can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of products depending on the substituents introduced.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of N’-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit the growth of bacteria or fungi by interfering with their cell wall synthesis or metabolic processes. In its anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

N’-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide can be compared with other benzothiazole derivatives, such as:

  • N-(4-chloro-1,3-benzothiazol-2-yl)benzenesulfonamide
  • N-(4-chloro-1,3-benzothiazol-2-yl)butanamide

These compounds share similar structural features but may differ in their specific biological activities and applications For example, while N-(4-chloro-1,3-benzothiazol-2-yl)benzenesulfonamide may exhibit stronger antimicrobial activity, N-(4-chloro-1,3-benzothiazol-2-yl)butanamide may be more effective as an anticancer agent

Properties

IUPAC Name

N'-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c1-21-11-7-3-2-5-9(11)14(20)18-19-15-17-13-10(16)6-4-8-12(13)22-15/h2-8H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABUNDXYTRHZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NNC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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